molecular formula C9H9Cl2NOS B14477472 N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide CAS No. 66640-73-1

N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14477472
CAS No.: 66640-73-1
M. Wt: 250.14 g/mol
InChI Key: OKFJJIOAPISNJH-UHFFFAOYSA-N
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Description

N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide is an organic compound with the molecular formula C9H9Cl2NOS It is characterized by the presence of two chlorine atoms, a methylsulfanyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide typically involves the acylation of 2,5-dichloro-4-(methylsulfanyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure with one chlorine atom.

    3,5-Dichloro-2-methylsulfanyl-N-(2,4,6-trichlorophenyl)benzamide: Contains additional chlorine atoms and a different substitution pattern.

Uniqueness

N-[2,5-Dichloro-4-(methylsulfanyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methylsulfanyl group provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

66640-73-1

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

IUPAC Name

N-(2,5-dichloro-4-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C9H9Cl2NOS/c1-5(13)12-8-3-7(11)9(14-2)4-6(8)10/h3-4H,1-2H3,(H,12,13)

InChI Key

OKFJJIOAPISNJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)SC)Cl

Origin of Product

United States

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